molecular formula C19H17F2N3O3 B11125359 N-(2,6-difluorobenzyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-(2,6-difluorobenzyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B11125359
M. Wt: 373.4 g/mol
InChI Key: VTLKPRIZMZWMLM-UHFFFAOYSA-N
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Description

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a difluorophenyl group and a benzodiazepine core. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-DIFLUOROPHENYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and epilepsy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,6-DIFLUOROPHENYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .

Properties

Molecular Formula

C19H17F2N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C19H17F2N3O3/c20-13-5-3-6-14(21)12(13)10-22-17(25)9-8-16-19(27)23-15-7-2-1-4-11(15)18(26)24-16/h1-7,16H,8-10H2,(H,22,25)(H,23,27)(H,24,26)

InChI Key

VTLKPRIZMZWMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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